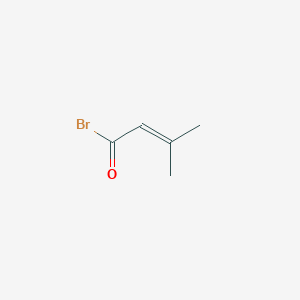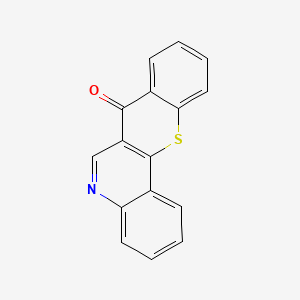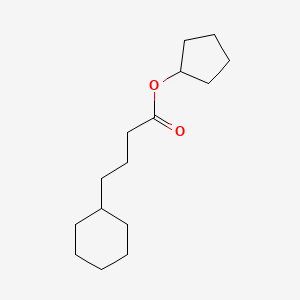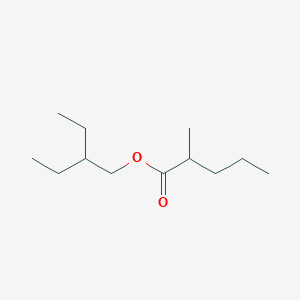
2-Ethylbutyl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl 2-methylpentanoate is an ester compound with the molecular formula C12H24O2. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular ester is derived from the reaction between 2-ethylbutanol and 2-methylpentanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbutyl 2-methylpentanoate typically involves the esterification reaction between 2-ethylbutanol and 2-methylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing and heating of the reactants, ensuring a high yield of the ester. The reaction conditions are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 2-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 2-ethylbutanol and 2-methylpentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Ethylbutanol and 2-methylpentanoic acid.
Reduction: 2-Ethylbutanol and 2-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Ethylbutyl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2-ethylbutyl 2-methylpentanoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include membrane lipid interactions and enzyme inhibition.
Comparison with Similar Compounds
2-Ethylbutyl 2-methylpentanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and as a solvent.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in the fragrance and flavor industries.
Properties
CAS No. |
6640-81-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-ethylbutyl 2-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-5-8-10(4)12(13)14-9-11(6-2)7-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
GAPVKOPYXBCKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



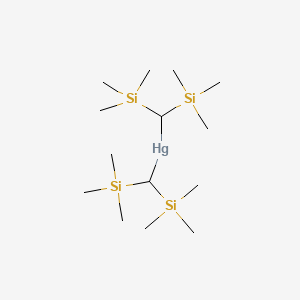
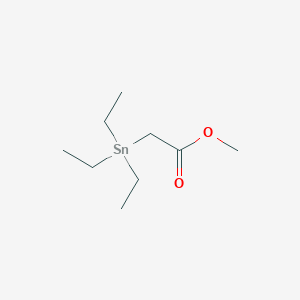


![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
